molecular formula C12H12F3NO2 B14838475 4-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide

4-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide

Cat. No.: B14838475
M. Wt: 259.22 g/mol
InChI Key: JPTLTLYSAXUZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 4-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide involves several steps, typically starting with the preparation of the benzamide core structure. The trifluoromethyl group is introduced through radical trifluoromethylation, a process that has gained importance in recent years . This method involves the use of carbon-centered radical intermediates and specific reagents under controlled conditions to achieve the desired substitution . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in modulating the compound’s activity by influencing its electronic properties and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

4-cyclopropyloxy-N-methyl-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C12H12F3NO2/c1-16-11(17)7-2-5-10(18-8-3-4-8)9(6-7)12(13,14)15/h2,5-6,8H,3-4H2,1H3,(H,16,17)

InChI Key

JPTLTLYSAXUZEP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC2CC2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.